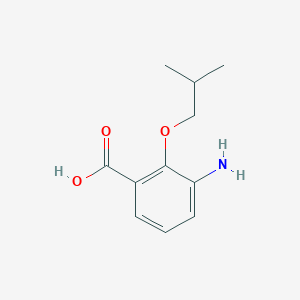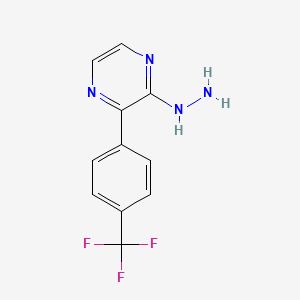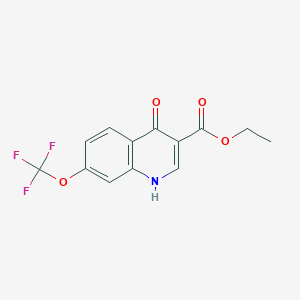
1-(4-Vinylphenyl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Vinylphenyl)cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a vinyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Vinylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-vinylbenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the target compound. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-(4-Vinylphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2), while hydroboration can be carried out using borane (BH3).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or hydroborated products.
科学研究应用
1-(4-Vinylphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane-containing substrates.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which 1-(4-Vinylphenyl)cyclopropanecarboxylic acid exerts its effects depends on the specific application. In chemical reactions, the cyclopropane ring can act as a reactive intermediate, participating in ring-opening reactions or serving as a conformationally constrained scaffold. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through binding interactions.
相似化合物的比较
Cyclopropanecarboxylic acid: Lacks the vinylphenyl group, making it less versatile in certain synthetic applications.
1-Phenylcyclopropanecarboxylic acid: Similar structure but without the vinyl group, leading to different reactivity and applications.
4-Vinylbenzoic acid: Contains the vinyl group but lacks the cyclopropane ring, resulting in different chemical properties.
Uniqueness: 1-(4-Vinylphenyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the vinyl-substituted phenyl group. This structural feature imparts distinct reactivity and potential for diverse applications in various fields.
属性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
1-(4-ethenylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h2-6H,1,7-8H2,(H,13,14) |
InChI 键 |
BVDIYTRCTFPGCM-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C2(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)

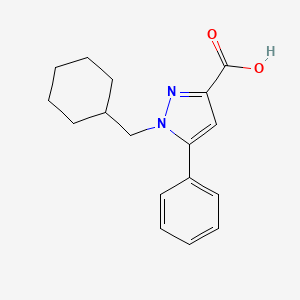
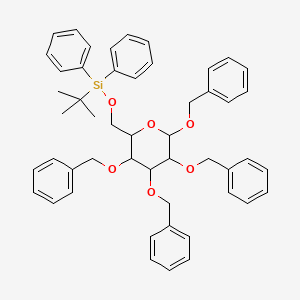
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
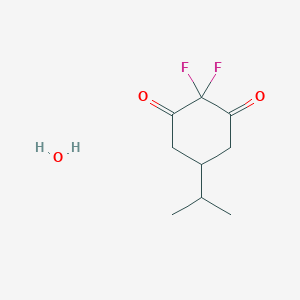
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)
